2-(1,3-dioxoisoindolin-2-yl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide
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Description
The compound “2-(1,3-dioxoisoindolin-2-yl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide” is a complex organic molecule. It contains an isoindoline group, which is a type of heterocycle, as well as a thiazole group, another type of heterocycle .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple heterocyclic groups. These groups can participate in a variety of interactions, including hydrogen bonding and pi stacking, which could influence the overall shape of the molecule .Chemical Reactions Analysis
Again, while specific information is not available, compounds with similar structures can undergo a variety of reactions. For example, the isoindoline group can participate in electrophilic substitution reactions, while the thiazole group can undergo nucleophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any chiral centers .Scientific Research Applications
Anti-Inflammatory Potential
Research into 2-(1,3-dioxoisoindolin-2-yl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide and its derivatives has predominantly focused on their anti-inflammatory properties. For instance, studies have demonstrated that derivatives synthesized through microwave-assisted synthesis exhibited significant anti-inflammatory activity in both in vitro and in vivo models. These compounds, when compared to diclofenac, showed promising results, particularly those with aliphatic groups (-CH3, C2H5) on the thiazolidinone ring, indicating better anti-inflammatory activity. Moreover, derivatives with electron-donating polar groups (4-methoxy phenyl and furyl group) on the thiazolidinone ring also displayed commendable activity. Selected compounds with superior activity underwent ulcerogenic toxicity studies and showcased a good gastrointestinal safety profile (Nikalje, 2014), (Nikalje et al., 2015).
Anticonvulsant Properties
Another area of interest has been the anticonvulsant properties of indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide. A series of N-(substituted benzothiazole-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide and substituted-[3-((5-phenyl-1,3,4-oxadiazole-2-yl)imino)indolene-2-one] were synthesized, evaluated for anticonvulsant activities, and showed significant effectiveness. The most active compound among these demonstrated substantial anticonvulsant activity against both maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) screens, highlighting its potential as an effective anticonvulsant agent (Nath et al., 2021).
Anticancer and Antimicrobial Effects
Research has also been conducted on the synthesis and evaluation of this compound derivatives for their potential anticancer and antimicrobial effects. Novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone were synthesized and evaluated as anti-inflammatory and analgesic agents. These compounds showed significant inhibition of cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2), with notable analgesic and anti-inflammatory activities, suggesting their potential utility in cancer therapy (Abu‐Hashem et al., 2020).
Hypoglycemic Activity
Furthermore, derivatives have been synthesized and evaluated for their hypoglycemic activity, demonstrating significant effects in this area. This suggests the potential of these compounds in the treatment of diabetes through their hypoglycemic activity, highlighting an interesting avenue for future research (Nikaljea et al., 2012).
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4S/c1-10-7-8-13(26-2)15-16(10)27-19(21-15)20-14(23)9-22-17(24)11-5-3-4-6-12(11)18(22)25/h3-8H,9H2,1-2H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSBGLGLJPTAJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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